

# 5-Cholesten-3-one CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-Cholesten-3-one

Cat. No.: B023449

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## An In-depth Technical Guide to 5-Cholesten-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Cholesten-3-one**, a cholesterol metabolite, covering its fundamental properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in metabolic diseases, inflammation, and drug discovery.

## Core Properties of 5-Cholesten-3-one

**5-Cholesten-3-one**, also known as 3-Keto-5-cholestene, is a derivative of cholesterol where the hydroxyl group at the 3-position has been oxidized to a ketone.<sup>[1]</sup> It is a naturally occurring metabolite and has been studied for its potential therapeutic effects.

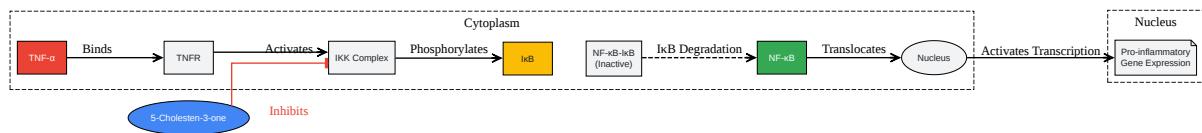
Property	Value	Reference
CAS Number	601-54-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>27</sub> H <sub>44</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	384.64 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Powder	<a href="#">[2]</a>
Melting Point	125-128 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	3-Keto-5-cholestene, Cholesterone, Oxidized cholesterol	<a href="#">[4]</a>

## Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of **5-Cholesten-3-one** in ameliorating metabolic disorders. Research in obese (db/db) mice has demonstrated that dietary supplementation with **5-Cholesten-3-one** can alleviate hyperglycemia and hyperinsulinemia.[\[5\]](#) The primary mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[5\]](#)

NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory cytokines. In inflammatory states, the inhibitor of NF-κB, IκB, is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and MCP-1. **5-Cholesten-3-one** has been shown to inhibit TNF-α-induced NF-κB activation.[\[5\]](#) This anti-inflammatory action is believed to contribute to the improvement of insulin sensitivity and overall glucose metabolism.

Below is a diagram illustrating the inhibitory effect of **5-Cholesten-3-one** on the NF-κB signaling pathway.



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Caption: Inhibition of the NF-κB signaling pathway by **5-Cholesten-3-one**.

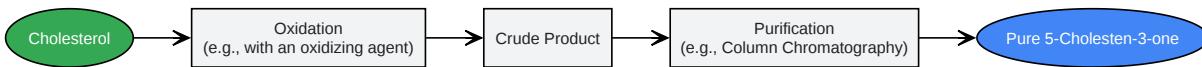
## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of **5-Cholesten-3-one**.

### Synthesis of 5-Cholesten-3-one from Cholesterol

A common method for the synthesis of **5-Cholesten-3-one** is through the oxidation of cholesterol. The following protocol is a generalized procedure.

Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and purification of **5-Cholesten-3-one**.

Protocol:

- Dissolution: Dissolve cholesterol in a suitable organic solvent (e.g., acetone).

- Oxidation: While stirring, add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise to the cholesterol solution. The reaction is typically carried out at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the excess oxidizing agent with isopropanol. Dilute the mixture with water and extract the product with an organic solvent like ether.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **5-Cholesten-3-one** by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica gel.

## Characterization by NMR and Mass Spectrometry

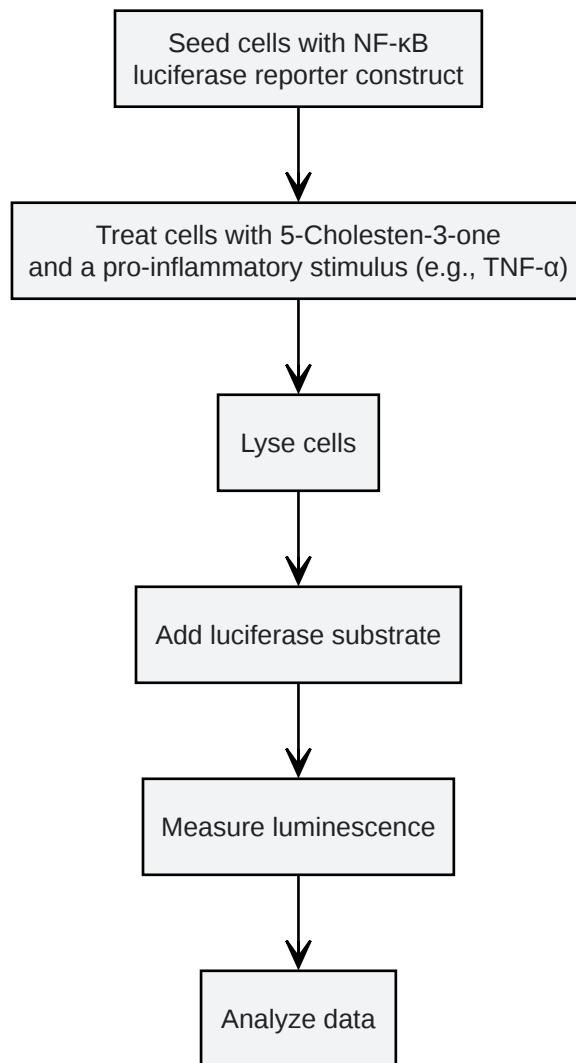
The identity and purity of the synthesized **5-Cholesten-3-one** should be confirmed using spectroscopic methods.

Technique	Key Observations
<sup>1</sup> H NMR	The spectrum should show characteristic peaks for the steroidal backbone. The absence of the proton signal corresponding to the 3-hydroxyl group of cholesterol and the appearance of signals in the downfield region consistent with protons adjacent to a ketone are indicative of the product.
<sup>13</sup> C NMR	The spectrum will show a characteristic peak for the carbonyl carbon (C3) typically around 200 ppm. The signal for the carbon bearing the hydroxyl group in cholesterol (around 71 ppm) will be absent.
Mass Spec.	The mass spectrum should show a molecular ion peak $[M]^+$ corresponding to the molecular weight of 5-Cholesten-3-one ( $m/z = 384.64$ ).

## NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of **5-Cholesten-3-one** on NF-κB activation in a cell-based system.

Experimental Workflow:



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Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

- Cell Culture and Transfection:
  - Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.
  - Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

- Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
- Treatment:
  - Prepare various concentrations of **5-Cholesten-3-one** in cell culture media.
  - Pre-treat the cells with the **5-Cholesten-3-one** solutions for a specified period (e.g., 1-2 hours).
  - Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined time (e.g., 6-8 hours). Include appropriate controls (vehicle control, stimulus-only control).
- Cell Lysis:
  - Aspirate the media and wash the cells with phosphate-buffered saline (PBS).
  - Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.
- Luminescence Measurement:
  - Transfer the cell lysate to an opaque 96-well plate.
  - Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
  - Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luminescence.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  - Express the results as a percentage of the activity observed in the stimulus-only control.

## HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) can be used for the analysis and quantification of **5-Cholesten-3-one**.

General HPLC Parameters:

Parameter	Description
Column	A reverse-phase C18 column is typically used.
Mobile Phase	A gradient of acetonitrile and water is commonly employed.
Detection	UV detection at a wavelength around 241 nm, corresponding to the $\alpha,\beta$ -unsaturated ketone chromophore.
Quantification	For quantification in biological samples, a validated LC-MS/MS method is preferred for higher sensitivity and specificity. This often involves protein precipitation of the plasma sample followed by analysis.

This technical guide provides a foundational understanding of **5-Cholesten-3-one** for researchers. For specific applications, further optimization of the described protocols may be necessary.

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